molecular formula C19H17FN4O B2860816 (E)-3-(2-fluorophenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide CAS No. 2035004-54-5

(E)-3-(2-fluorophenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide

Cat. No.: B2860816
CAS No.: 2035004-54-5
M. Wt: 336.37
InChI Key: RMSRTGUCNRCQFE-CMDGGOBGSA-N
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Description

(E)-3-(2-fluorophenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-fluorophenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the pyridine and fluorophenyl groups. The final step involves the formation of the acrylamide moiety through a condensation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-fluorophenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-fluorophenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into enzyme mechanisms, receptor binding, and cellular signaling processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance, such as increasing thermal stability or modifying mechanical properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-fluorophenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-3-(2-fluorophenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide include other acrylamide derivatives with different substituents on the phenyl, pyridine, or pyrazole rings. Examples include:

  • (E)-3-(2-chlorophenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide
  • (E)-3-(2-bromophenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

(E)-3-(2-fluorophenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its synthesis, biological mechanisms, and activity across various studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C19_{19}H17_{17}FN4_{4}O
  • Molecular Weight : 336.37 g/mol
  • CAS Number : 2035004-54-5

The structure features a fluorophenyl group, a pyridine, and a pyrazole moiety, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical signaling pathways. The presence of the pyrazole ring is significant as it can mimic ATP, allowing it to competitively bind to ATP-binding sites in kinases. This interaction can lead to the modulation of kinase activity, which is crucial in various cellular processes including proliferation and survival.

Biological Activity

  • Anticancer Activity :
    • Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, related pyrazole derivatives have demonstrated IC50_{50} values in the low micromolar range against human liver cancer cells (HepG2), indicating their potential as anticancer agents .
    • A recent study highlighted that derivatives containing the pyrazole scaffold can inhibit β-tubulin polymerization, leading to cell cycle arrest at the G2/M phase and increased apoptotic activity .
  • Enzyme Inhibition :
    • The compound's structural features suggest it may act as an inhibitor of certain kinases, similar to other pyrazole derivatives that have been identified as effective ATP-competitive inhibitors . This could be particularly relevant in targeting pathways associated with cancer cell growth and survival.
  • Antioxidant Activity :
    • Some studies indicate that compounds with similar functionalities also exhibit antioxidant properties, which can contribute to their overall therapeutic potential by mitigating oxidative stress in cells .

Study 1: Antiproliferative Effects

In a comparative study, this compound was tested against HepG2 cells. The results indicated a promising IC50_{50} value of approximately 2.5 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (IC50_{50} = 7.18 µM) .

Study 2: Mechanistic Insights

Molecular docking studies revealed that the compound binds effectively to the active site of specific kinases, facilitating insights into its mechanism of action. The binding affinity was comparable to known inhibitors, suggesting potential for further development as a therapeutic agent .

Data Tables

Biological ActivityIC50_{50} ValueTarget
HepG2 Cell Line2.5 µMCancer
β-Tubulin Inhibition84.34%Cell Cycle Regulation
Compound StructureCharacteristics
Pyrazole MoietyATP Mimic
Fluorophenyl GroupEnhanced Binding

Properties

IUPAC Name

(E)-3-(2-fluorophenyl)-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O/c1-24-16(11-18(23-24)15-6-4-10-21-12-15)13-22-19(25)9-8-14-5-2-3-7-17(14)20/h2-12H,13H2,1H3,(H,22,25)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSRTGUCNRCQFE-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C=CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)/C=C/C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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